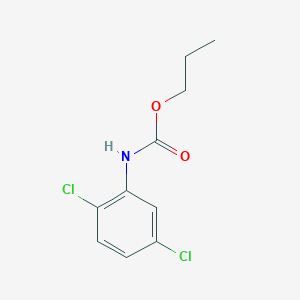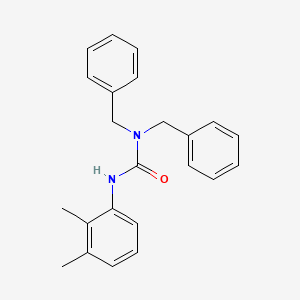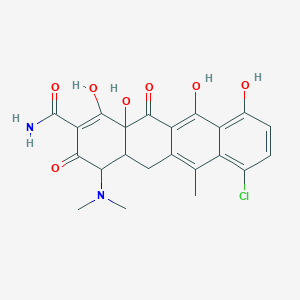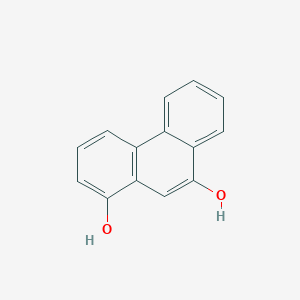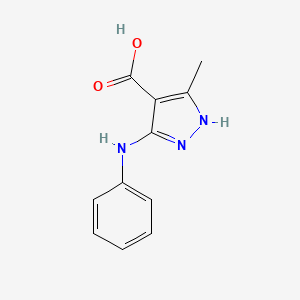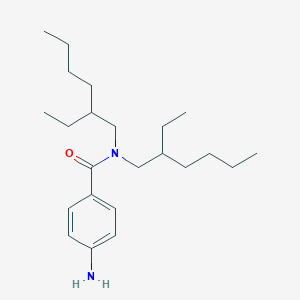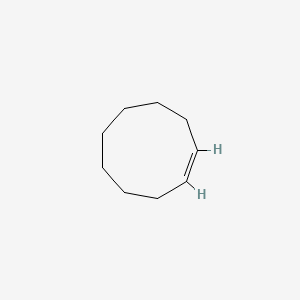
Cyclononene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclononene is a cycloalkene with a nine-membered ring, characterized by the molecular formula C₉H₁₆ . . This compound is notable for its unique ring structure, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nine-membered carbocycles like cyclononene is challenging due to the high ring strain associated with their formation . There are two primary strategies for synthesizing this compound:
Ring-Expansion of Smaller Rings: This method involves the expansion of smaller cycloalkanes to form the nine-membered ring. For example, cyclooctene can be expanded to this compound through various chemical reactions.
Direct Cyclization of Acyclic Precursors: This approach involves the cyclization of linear precursors under specific conditions to form the nine-membered ring.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and low yield of the synthesis processes. methods such as vacuum pyrolysis of thorium salts of acyclic dicarboxylic acids at high temperatures (300–500 °C) have been explored .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclononene undergoes various chemical reactions, including:
Hydrogenation: this compound can be hydrogenated to form cyclononane.
Oxidation: this compound can be oxidized to form cyclononanone or other oxygenated derivatives. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Substitution: this compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups. Halogenation is a common example, where this compound reacts with halogens to form halocyclononenes.
Common Reagents and Conditions
Hydrogenation: Palladium or platinum catalysts, high pressure, and temperature.
Oxidation: Potassium permanganate, osmium tetroxide, and other oxidizing agents.
Substitution: Halogens (e.g., chlorine, bromine) and appropriate solvents.
Major Products
Hydrogenation: Cyclononane
Oxidation: Cyclononanone and other oxygenated derivatives
Substitution: Halocyclononenes
Wissenschaftliche Forschungsanwendungen
Cyclononene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of cyclononene and its derivatives involves interactions with various molecular targets and pathways. For example, in photolysis reactions, this compound undergoes intramolecular hydrogen transfer reactions, leading to the formation of bicyclononanes . These reactions are influenced by the compound’s ring structure and the presence of specific functional groups.
Vergleich Mit ähnlichen Verbindungen
Cyclononene can be compared with other cycloalkenes and cycloalkanes:
Cyclooctene: An eight-membered ring cycloalkene. This compound has a larger ring size, leading to different chemical properties and reactivity.
This compound’s uniqueness lies in its nine-membered ring structure, which imparts distinct chemical properties and reactivity compared to other cycloalkenes and cycloalkanes.
Eigenschaften
CAS-Nummer |
933-21-1 |
|---|---|
Molekularformel |
C9H16 |
Molekulargewicht |
124.22 g/mol |
IUPAC-Name |
cyclononene |
InChI |
InChI=1S/C9H16/c1-2-4-6-8-9-7-5-3-1/h1-2H,3-9H2/b2-1- |
InChI-Schlüssel |
BESIOWGPXPAVOS-UPHRSURJSA-N |
Isomerische SMILES |
C1CCC/C=C\CCC1 |
Kanonische SMILES |
C1CCCC=CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-2-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B11951006.png)
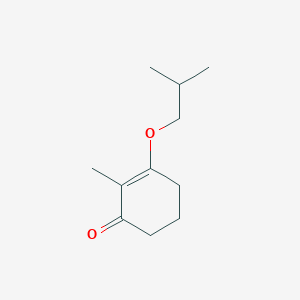
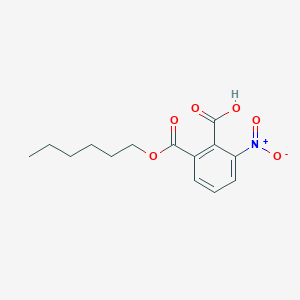

![Ethyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11951027.png)
